
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with two methyl groups at positions 3 and 5, a thiazole ring at position 4, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Attachment to the Benzene Ring: The thiazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Aldehyde Group: The final step involves the formylation of the benzene ring, which can be achieved using the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or cytotoxic effects .
相似化合物的比较
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
1,3,4-Thiadiazole derivatives: Compounds with a similar thiazole ring structure but different substituents.
Uniqueness:
属性
CAS 编号 |
926255-21-2 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H13NO2S/c1-9-3-11(5-15)4-10(2)13(9)16-6-12-7-17-8-14-12/h3-5,7-8H,6H2,1-2H3 |
InChI 键 |
IROBPXBYAWXBDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCC2=CSC=N2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


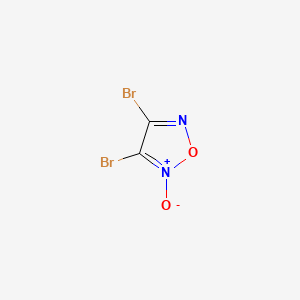
![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)

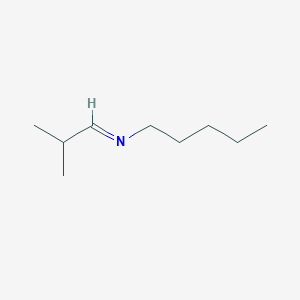
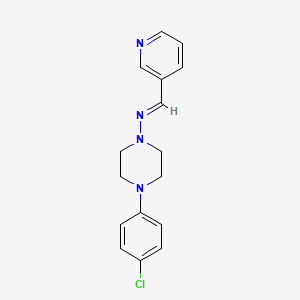
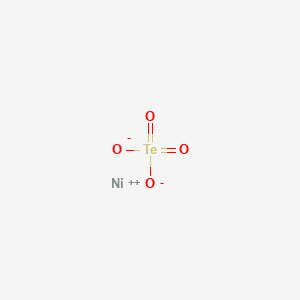
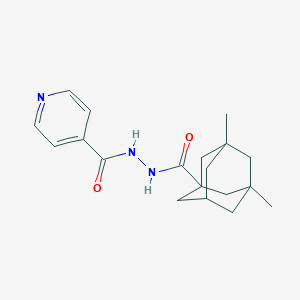
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
